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Compound of Interest

Compound Name: M3686

Cat. No.: B15542397 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key

downstream component of the Hippo signaling pathway. As a TEAD1-selective amide, M3686
functions by binding to the P-site of TEAD, thereby disrupting the interaction between TEAD

and its co-activator, Yes-associated protein (YAP). This disruption leads to the suppression of

TEAD-YAP target gene expression, which is often dysregulated in various cancers, leading to

uncontrolled cell proliferation and survival. These notes provide detailed protocols for the use of

M3686 in cell culture experiments, with a focus on the NCI-H226 non-small cell lung cancer cell

line, a well-established model for studying TEAD inhibitors.

M3686 Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When

the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention

of the transcriptional co-activator YAP. In many cancers, the Hippo pathway is inactivated,

allowing YAP to translocate to the nucleus and bind to TEAD transcription factors, driving the

expression of genes that promote cell proliferation and inhibit apoptosis. M3686 targets the

TEAD-YAP interaction, effectively blocking this oncogenic signaling.
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Caption: M3686 mechanism of action within the Hippo signaling pathway.
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Quantitative Data
The following table summarizes the in vitro potency of M3686.

Compound Assay Type
Target/Cell
Line

IC50 Reference

M3686
Biochemical

Assay
TEAD1 51 nM [1]

M3686
Cell Viability

Assay
NCI-H226 0.06 µM (60 nM) [1]

Experimental Protocols
NCI-H226 Cell Culture
The NCI-H226 cell line is a human squamous cell carcinoma of the lung and is a suitable

model for studying M3686 due to its dependence on the YAP-TEAD signaling pathway.

Materials:

NCI-H226 cell line

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (100x)

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks (T-25, T-75)

Cell culture plates (6-well, 96-well)

Incubator (37°C, 5% CO2)
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Protocol:

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with

10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing:

Thaw the cryovial of NCI-H226 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 200 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

Transfer the cell suspension to a T-25 flask.

Cell Maintenance:

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.

Passage the cells when they reach 80-90% confluency.

Cell Passaging:

Aspirate the medium and wash the cells once with PBS.

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or

until the cells detach.

Add 4-5 mL of complete growth medium to inactivate the trypsin.

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable

density (e.g., 1:3 to 1:6 split ratio).
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Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of M3686 in NCI-H226 cells.

Materials:

NCI-H226 cells

Complete growth medium

M3686 stock solution (e.g., 10 mM in DMSO)

96-well clear flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Multichannel pipette

Plate reader (570 nm)

Protocol:

Cell Seeding:

Trypsinize and count NCI-H226 cells.

Seed 3,000 - 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of M3686 in complete growth medium. A typical concentration

range to test would be from 1 nM to 10 µM.
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Remove the medium from the wells and add 100 µL of the M3686 dilutions. Include a

vehicle control (DMSO) and a no-treatment control.

Incubate for 72 hours at 37°C, 5% CO2.

MTT Addition and Incubation:

Add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Formazan Solubilization and Absorbance Reading:

Carefully aspirate the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 10 minutes at room temperature.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the log of the M3686 concentration and determine

the IC50 value using a non-linear regression curve fit.

Western Blot Analysis
This protocol is for assessing the effect of M3686 on the protein levels of YAP-TEAD target

genes (e.g., CTGF, CYR61).

Materials:

NCI-H226 cells

6-well plates
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M3686

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment and Lysis:

Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of M3686 (e.g., 0.1, 1, 10 µM) for 24-48 hours.

Wash the cells with cold PBS and lyse them with RIPA buffer.

Protein Quantification and Sample Preparation:

Determine the protein concentration of each lysate using a BCA assay.

Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5

minutes.
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SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Add the chemiluminescent substrate and capture the signal using an imaging system.

Analyze the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Diagram
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Cell Viability (MTT) Assay Workflow
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Caption: Workflow for determining the IC50 of M3686 using an MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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